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molecular formula C8H6N2O2 B8537789 5-(Oxiran-2-yl)-2,1,3-benzoxadiazole

5-(Oxiran-2-yl)-2,1,3-benzoxadiazole

Cat. No. B8537789
M. Wt: 162.15 g/mol
InChI Key: AFXLLTBHOZDQBT-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

To a solution of 5-ethenyl-2,1,3-benzoxadiazole (1.80 g, 12.3 mmol) in DCM (20 mL) was slowly added m-CPBA (3.8 g, 22 mmol) at 0° C. The flask was warmed to room temperature; the mixture was then stirred for 12 hours. TLC as well as LC indicated that reaction had gone to completion. The mixture was washed with aqueous Na2S2O3, NaHCO3, and water. The organic layers was washed with brine and then concentrated. The residue was purified over silica gel to afford the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]2=[N:7][O:8][N:9]=[C:5]2[CH:4]=1)=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:20])C=1>C(Cl)Cl>[O:20]1[CH2:2][CH:1]1[C:3]1[CH:11]=[CH:10][C:6]2=[N:7][O:8][N:9]=[C:5]2[CH:4]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=C)C1=CC=2C(=NON2)C=C1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
TLC as well as LC indicated that reaction
WASH
Type
WASH
Details
The mixture was washed with aqueous Na2S2O3, NaHCO3, and water
WASH
Type
WASH
Details
The organic layers was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1C(C1)C1=CC=2C(=NON2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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